molecular formula C17H12N2OS B2465254 (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile CAS No. 112632-95-8

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Cat. No.: B2465254
CAS No.: 112632-95-8
M. Wt: 292.36
InChI Key: VVXRBMPFEHACHG-JLHYYAGUSA-N
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Description

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied in recent years due to its potential applications in cancer research. This compound is known to inhibit the activity of several protein kinases that are involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.

Scientific Research Applications

  • Antibacterial and Antifungal Properties :

    • Youssef et al. (2006) synthesized benzothiazole derivatives, including (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile, demonstrating activity against Staphylococcus aureus and Corynebacterium xerosis, as well as weak anti-fungal activity against Candida albicans (Youssef et al., 2006).
  • Tubulin Inhibitors for Cancer Treatment :

    • Carta et al. (2011) explored a series of benzotriazole acrylonitriles, finding them to be potent tubulin inhibitors and showing significant cytotoxicity against various human cancer cell lines (Carta et al., 2011).
  • Acetylcholinesterase Inhibitors :

    • De la Torre et al. (2012) identified (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles as a new class of selective inhibitors of acetylcholinesterase, with potential therapeutic applications in neurodegenerative diseases (De la Torre et al., 2012).
  • Apoptotic Effects in Cancer Cells :

    • Repický et al. (2009) found that a benzothiazole derivative induced apoptosis in human leukemia cells through a mitochondrial/caspase-dependent pathway, suggesting potential in cancer therapy (Repický et al., 2009).
  • Fluorescent Probes for Bisulfite Detection :

    • Chen et al. (2019) synthesized a fluorescent probe based on (E)-2-(benzo[d]thiazol-2-yl) acrylonitrile for the detection of bisulfite in food samples, indicating its use in food safety and quality control (Chen et al., 2019).
  • Spasmolytic Activities :

    • Naruto et al. (1982) synthesized acrylonitrile derivatives with potential spasmolytic activities, demonstrating their potential in treating spasmodic disorders (Naruto et al., 1982).
  • Anticancer, Antioxidant, and Anti-inflammatory Properties :

    • Bhale et al. (2018) reported that certain acrylonitrile derivatives exhibited significant anticancer, antioxidant, and anti-inflammatory activities, highlighting their therapeutic potential (Bhale et al., 2018).
  • Photovoltaic Properties in Dye-Sensitized Solar Cells :

    • Sun et al. (2020) studied the influence of π spacers in donor-acceptor-π-acceptor sensitizers, based on acrylonitrile derivatives, on the photovoltaic properties of dye-sensitized solar cells (Sun et al., 2020).

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-20-15-8-4-2-6-12(15)10-13(11-18)17-19-14-7-3-5-9-16(14)21-17/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXRBMPFEHACHG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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